Aoyu Wang,
Yuhuan Li,
Kai Lv,
Rongmei Gao,
Apeng Wang,
Haiyan Yan,
Xiaoyu Qin,
Shijie Xu,
Chao Ma,
Jiandong Jiang,
Zengquan Wei,
Kai Zhang,
Mingliang Liu
PMID: 34126455
DOI:
10.1016/j.ejmech.2021.113591
Abstract
JNJ4796, a small molecule fuse inhibitor targeting the conserved stem region of hemagglutinin, effectively neutralized a broad spectrum of group 1 influenza A virus (IAV), and protected mice against lethal and sublethal influenza challenge after oral administration. In this study, we reported the modification and structure-activity relationship (SAR) of C (piperazine ring) and E (phenyl ring) rings of JNJ4796. Compound (R)-2c was identified to show excellent in vitro activity against IAV H1N1 and Oseltamivir-resistant IAV H1N1 stains (IC
: 0.03-0.06 μM), low cytotoxicity (CC
> 200 μM), accepted oral PK profiles and low inhibition rate of hERG (13.2%, at 10 μM). Evaluation for the in vivo anti-IAV efficacy of (R)-2c will begin soon.
Dongfeng Zhang,
Peng Li,
Yongxin Gao,
Yaoyao Song,
Yaqin Zhu,
Hong Su,
Beibei Yang,
Li Li,
Gang Li,
Ningbo Gong,
Yang Lu,
Huanjie Shao,
Chunrong Yu,
Haihong Huang
PMID: 34011155
DOI:
10.1021/acs.jmedchem.1c00082
Abstract
BCR-ABL kinase inhibition is an effective strategy for the treatment of chronic myeloid leukemia (CML). Herein, we report compound
, bearing a difluoro-indene scaffold, as a novel potent pan-inhibitor against BCR-ABL mutants, including the most refractory T315I mutant. As the privileged (
)-isomer compared to its (
)-isomer
,
exhibited potent antiproliferative activities against K562 and Ku812 CML cells and BCR-ABL and BCR-ABL
BaF3 cells, with IC
values of 0.4, 0.1, 2.1, and 4.7 nM, respectively.
displayed a good safety profile in a battery of assays, including single-dose toxicity, hERG K
, and genotoxicity. It also showed favorable mice pharmacokinetic properties with a good oral bioavailability (32%), a reasonable half-life (4.61 h), and a high exposure (1386 h·ng/mL). Importantly,
demonstrated a higher potency than ponatinib in a mice xenograft model of BaF3 harboring BCR-ABL
. Overall, the results indicate that
is a promising drug candidate for the treatment of CML to overcome the imatinib-resistant T315I BCR-ABL mutation.
Xiang-Yi Zuo,
Hong Gao,
Mei-Ling Gao,
Zhen Jin,
You-Zhi Tang
PMID: 34201372
DOI:
10.3390/molecules26123502
Abstract
A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in our laboratory and proved excellent antibacterial activity against methicillin-resistant
(MRSA). In this study, more methods were used to further study its preliminary pharmacological effect. The antibacterial efficacy and toxicity of NPDM were evaluated using tiamulin as the reference drug. The in vitro antibacterial activity study showed that NPDM is a potent bactericidal agent against MRSA that induced time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE). Toxicity determination showed that the cytotoxicity of NPDM was slightly higher than that of tiamulin, but the acute oral toxicity study proved that NPDM was a low-toxic compound. In an in vivo antibacterial effect study, NPDM exhibited a better therapeutic effect than tiamulin against MRSA in a mouse thigh infection model as well as a mouse systemic infection model with neutropenia. The 50% effective dose (ED
) of NPDM in a
infection model was 50.53 mg/kg. The pharmacokinetic properties of NPDM were also measured, which showed that NPDM was a rapid elimination drug in mice.
Shachi Mishra,
Naveen Parmar,
Pragya Chandrakar,
Chandra Prakash Sharma,
Sajiya Parveen,
Ravi P Vats,
Anuradha Seth,
Atul Goel,
Susanta Kar
PMID: 33992928
DOI:
10.1016/j.ejmech.2021.113516
Abstract
The current therapeutic regimen for visceral leishmaniasis is inadequate and unsatisfactory due to toxic side effects, high cost and emergence of drug resistance. Alternative, safe and affordable antileishmanials are, therefore, urgently needed and toward these we synthesized a series of arylpiperazine substituted pyranone derivatives and screened them against both in vitro and in vivo model of visceral leishmaniasis. Among 22 synthesized compounds, 5a and 5g showed better activity against intracellular amastigotes with an IC
of 11.07 μM and 15.3 μM, respectively. In the in vivo, 5a significantly reduced hepatic and splenic amastigotes burden in Balb/c mice model of visceral leishmaniasis. On a mechanistic node, we observed that 5a induced direct Leishmania killing via mitochondrial dysfunction like cytochrome c release and loss of membrane potential. Taken together, our results suggest that 5a is a promising lead for further development of antileishmanial drugs.
Kübra İbiş,
Esra Nalbat,
Burcu Çalışkan,
Deniz Cansen Kahraman,
Rengul Cetin-Atalay,
Erden Banoglu
PMID: 33951549
DOI:
10.1016/j.ejmech.2021.113489
Abstract
In our effort for the development of novel anticancer therapeutics, a series of isoxazole-piperazine analogues were prepared, and primarily screened for their antiproliferative potential against hepatocellular carcinoma (HCC; Huh7/Mahlavu) and breast (MCF-7) cancer cells. All compounds demonstrated potent to moderate cytotoxicity on all cell lines with IC
values in the range of 0.09-11.7 μM. Further biological studies with 6a and 13d in HCC cells have shown that both compounds induced G1 or G2/M arrests resulting in apoptotic cell death. Subsequent analysis of proteins involved in cell cycle progression as well as proliferation of HCC cells revealed that 6a and 13d may affect cellular survival pathways differently depending on the mutation profiles of cells (p53 and PTEN), epidermal/mesenchymal characteristics, and activation of cell mechanisms through p53 dependent/independent pathways. Lastly, we have demonstrated the potential anti-stemness properties of these compounds in which the proportion of liver CSCs in Huh7 cells (CD133+/EpCAM+) were significantly reduced by 6a and 13d. Furthermore, both compounds caused a significant reduction in expression of stemness markers, NANOG or OCT4 proteins, in Mahlavu and Huh7 cells, as well as resulted in a decreased sphere formation capacity in Huh7 cells. Together, these novel isoxazole-piperazine derivatives may possess potential as leads for development of effective anti-cancer drugs against HCC cells with stem cell-like properties.
Jan Frydrych,
Dianne T Keough,
Marina Chavchich,
Jye Travis,
Martin Dračínský,
Michael D Edstein,
Luke W Guddat,
Dana Hocková,
Zlatko Janeba
PMID: 33887682
DOI:
10.1016/j.ejmech.2021.113416
Abstract
Parasites of the Plasmodium genus are unable to produce purine nucleotides de novo and depend completely on the salvage pathway. This fact makes plasmodial hypoxanthine-guanine-(xanthine) phosphoribosyltransferase [HG(X)PRT] a valuable target for development of antimalarial agents. A series of nucleotide analogues was designed, synthesized and evaluated as potential inhibitors of Plasmodium falciparum HGXPRT, P. vivax HGPRT and human HGPRT. These novel nucleoside phosphonates have a pyrrolidine, piperidine or piperazine ring incorporated into the linker connecting the purine base to a phosphonate group(s) and exhibited a broad range of K
values between 0.15 and 72 μM. The corresponding phosphoramidate prodrugs, able to cross cell membranes, have been synthesized and evaluated in a P. falciparum infected human erythrocyte assay. Of the eight prodrugs evaluated seven exhibited in vitro antimalarial activity with IC
values within the range of 2.5-12.1 μM. The bis-phosphoramidate prodrug 13a with a mean (SD) IC
of 2.5 ± 0.7 μM against the chloroquine-resistant P. falciparum W2 strain exhibited low cytotoxicity in the human hepatocellular liver carcinoma (HepG2) and normal human dermal fibroblasts (NHDF) cell lines at a concentration of 100 μM suggesting good selectivity for further structure-activity relationship investigations.
Morgane Choquet,
Elodie Lohou,
Etienne Pair,
Pascal Sonnet,
Catherine Mullié
PMID: 34097483
DOI:
10.1128/AAC.00710-21
Abstract
Overexpression of efflux pumps extruding antibiotics currently used for the treatment of Acinetobacter baumannii infections has been described as an important mechanism causing antibiotic resistance. The first aim of this work was to phenotypically evaluate the overexpression of efflux pumps on a collection of 124 ciprofloxacin-resistant A. baumannii strains. An overexpression of genes encoding one or more efflux pumps was obtained for 19 out of the 34 strains with a positive phenotypic efflux (56%). The most frequent genes overexpressed were those belonging to the RND family, with
being the most prevalent (50%). Interestingly, efflux pump genes coding for MATE and MFS families were also overexpressed quite frequently:
(32%) and
(26%). The second aim was to synthesize 1-(1-naphthylmethyl)-piperazine analogs as potential new efflux pump inhibitors and biologically evaluate them against strains with a positive phenotypic efflux. Quinoline and pyridine analogs were found to be more effective than their parent compound, 1-(1-naphthyl methyl)-piperazine. Stereochemistry also played an important part in the inhibitory activity, as quinoline derivative (
)-3a was identified as being the most effective and less cytotoxic. Its inhibitory activity was also correlated with the number of efflux pumps expressed by a strain. The results obtained in this work suggest that quinoline analogs of 1-(1-naphthylmethyl)-piperazine are promising leads in the development of new anti-Acinetobacter baumannii therapeutic alternatives in combination with antibiotics for which an efflux-mediated resistance is suspected.
Vallabhaneni S Murthy,
Yasinalli Tamboli,
Vagolu Siva Krishna,
Dharmarajan Sriram,
Siddique Akber Ansari,
Abdullah A Alarfaj,
Abdurahman H Hirad,
Vijayaparthasarathi Vijayakumar
PMID: 34325595
DOI:
10.1080/14756366.2021.1956914
Abstract
Molecular hybridisation of four bioactive fragments piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide as single molecular architecture was designed. A series of new hybrids were synthesised and subjected to evaluation for their inhibitory activity against
(
) H37Rv.
-
and
found to exhibit MIC as 1.56 µg/mL, equally active as ethambutol whereas
displayed MIC 0.78 µg/mL were superior to ethambutol. Tested compounds demonstrated an excellent safety profile with very low toxicity, good selectivity index, and antioxidant properties. All the newly synthesised compounds were thoroughly characterised by analytical methods. The result was further supported by molecular modelling studies on the crystal structure of
enoyl reductase.
Kamil J Kuder,
Magdalena Kotańska,
Katarzyna Szczepańska,
Kamil Mika,
David Reiner-Link,
Holger Stark,
Katarzyna Kieć-Kononowicz
PMID: 33921144
DOI:
10.3390/molecules26082300
Abstract
In an attempt to find new dual acting histamine H
receptor (H
R) ligands, we designed a series of compounds, structurally based on previously described in our group, a highly active and selective human histamine H
receptor (hH
R) ligand KSK63. As a result, 15 obtained compounds show moderate hH
R affinity, the best being the compound
(hH
R
= 518 nM). Docking to the histamine H
R homology model revealed two possible binding modes, with key interactions retained in both cases. In an attempt to find possible dual acting ligands, selected compounds were tested for antioxidant properties. Compound
(hH
R
= 592 nM) showed the strongest antioxidant properties at the concentration of 10
mol/L. It significantly reduced the amount of free radicals presenting 50-60% of ascorbic acid activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, as well as showed antioxidative properties in the ferric reducing antioxidant power (FRAP) assay. Despite the yet unknown antioxidation mechanism and moderate hH
R affinity,
(QD13) constitutes a starting point for the search of potential dual acting H
R ligands-promising tools for the treatment of neurological disorders associated with increased neuronal oxidative stress.
Natalia Pediconi,
Francesca Ghirga,
Cristina Del Plato,
Giovanna Peruzzi,
Constantinos M Athanassopoulos,
Mattia Mori,
Maria Elisa Crestoni,
Davide Corinti,
Franco Ugozzoli,
Chiara Massera,
Alessandro Arcovito,
Bruno Botta,
Alberto Boffi,
Deborah Quaglio,
Paola Baiocco
PMID: 33978420
DOI:
10.1021/acs.bioconjchem.1c00137
Abstract
Gene expression regulation by small interfering RNA (siRNA) holds promise in treating a wide range of diseases through selective gene silencing. However, successful clinical application of nucleic acid-based therapy requires novel delivery options. Herein, to achieve efficient delivery of negatively charged siRNA duplexes, the internal cavity of "humanized" chimeric Archaeal ferritin (HumAfFt) was specifically decorated with novel cationic piperazine-based compounds (PAs). By coupling these rigid-rod-like amines with thiol-reactive reagents, chemoselective conjugation was efficiently afforded on topologically selected cysteine residues properly located inside HumAfFt. The capability of PAs-HumAfFt to host and deliver siRNA molecules through human transferrin receptor (TfR1), overexpressed in many cancer cells, was explored. These systems allowed siRNA delivery into HeLa, HepG2, and MCF-7 cancer cells with improved silencing effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) gene expression with respect to traditional transfection methodologies and provided a promising TfR1-targeting system for multifunctional siRNA delivery to therapeutic applications.